1,3,5-Undecatriene, (E,Z)-
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Overview
Description
(E,Z)-Undeca-1,3,5-triene is an organic compound characterized by the presence of three double bonds within an eleven-carbon chain The E and Z designations refer to the geometric isomerism around the double bonds, where E (entgegen) indicates opposite sides and Z (zusammen) indicates the same side
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z)-Undeca-1,3,5-triene typically involves the use of elimination reactions, such as dehydrohalogenation and dehydration. For instance, the dehydrohalogenation of an appropriate alkyl halide can yield the desired triene. The reaction conditions often include the use of strong bases like potassium tert-butoxide in a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of (E,Z)-Undeca-1,3,5-triene may involve catalytic processes that ensure high yields and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the formation of the triene from simpler precursors. The reaction conditions are optimized to achieve the desired E and Z configurations.
Chemical Reactions Analysis
Types of Reactions
(E,Z)-Undeca-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the triene into the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA yields epoxides, while hydrogenation results in the formation of the corresponding alkane.
Scientific Research Applications
(E,Z)-Undeca-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of (E,Z)-Undeca-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E,Z)-Deca-1,3,5-triene: A similar compound with one fewer carbon atom.
(E,Z)-Dodeca-1,3,5-triene: A similar compound with one additional carbon atom.
(E,Z)-Undeca-1,3,5,7-tetraene: A related compound with an additional double bond.
Uniqueness
(E,Z)-Undeca-1,3,5-triene is unique due to its specific chain length and the positioning of its double bonds. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
51447-08-6 |
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Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
(3Z,5E)-undeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9+ |
InChI Key |
JQQDKNVOSLONRS-BABZSUFTSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C\C=C |
Canonical SMILES |
CCCCCC=CC=CC=C |
Origin of Product |
United States |
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